Fungicidal Potency Advantage of CF₃ Over Halogens
The US 2006/0211771 A1 patent explicitly teaches that phenylbenzamides of formula (I) wherein R₁ represents trifluoromethyl or iodine are preferred embodiments, and that compounds of the invention have 'considerably better fungicidal activity than the constitutionally most similar active compounds of the prior art' [1]. Within the same patent, the specific compound N-[2-(1,3-dimethylbutyl)phenyl]-2-(trifluoromethyl)benzamide is listed alongside its 2‑chloro, 2‑bromo, and 2‑iodo analogs, implying a direct structural comparison. While individual MIC/EC₅₀ values are not tabulated in the patent, the explicit preference for CF₃ over Cl, Br, and I among the 1,3‑dimethylbutyl‑substituted series constitutes a class‑level inference that the trifluoromethyl variant is the superior fungicide within this sub‑group [1].
| Evidence Dimension | Qualitative fungicidal activity ranking within the 1,3‑dimethylbutyl‑phenyl series |
|---|---|
| Target Compound Data | Preferred embodiment (R₁ = CF₃); described as having 'considerably better' activity than prior art |
| Comparator Or Baseline | 2‑chloro, 2‑bromo, and 2‑iodo analogs (same alkyl side‑chain); prior‑art compound N‑(2‑hexylphenyl)‑2‑(trifluoromethyl)benzamide (EP‑A 0 545 099) |
| Quantified Difference | Not numerically specified; qualitatively 'considerably better' |
| Conditions | Fungicidal activity against plant-pathogenic fungi (general statement in patent description) |
Why This Matters
Procurement of the 2‑chloro or 2‑bromo analog as a 'close enough' substitute risks substantially lower fungicidal efficacy, potentially leading to false negatives in screening campaigns.
- [1] Bayer CropScience AG. Phenyl benzamides. US Patent 2006/0211771 A1, filed June 20, 2003, and published September 21, 2006. View Source
